molecular formula C7H16ClNO B2593553 (4,4-Dimethyloxolan-2-yl)methanamine hydrochloride CAS No. 2094914-88-0

(4,4-Dimethyloxolan-2-yl)methanamine hydrochloride

Cat. No.: B2593553
CAS No.: 2094914-88-0
M. Wt: 165.66
InChI Key: ITRBMAADWQNZLK-UHFFFAOYSA-N
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Description

(4,4-Dimethyloxolan-2-yl)methanamine hydrochloride is a substituted oxolane derivative with a methanamine group attached to the 2-position of a 4,4-dimethyltetrahydrofuran (oxolane) ring.

Properties

IUPAC Name

(4,4-dimethyloxolan-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)3-6(4-8)9-5-7;/h6H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRBMAADWQNZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethyloxolan-2-yl)methanamine hydrochloride typically involves the reaction of 4,4-dimethyloxolane with methanamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves several steps, including the protection and deprotection of functional groups, and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems helps in achieving consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethyloxolan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(4,4-Dimethyloxolan-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,4-Dimethyloxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Key Features
(4,4-Dimethyloxolan-2-yl)methanamine HCl Oxolane (tetrahydrofuran) 4,4-dimethyl, 2-methanamine ~163.65 (estimated) Not provided Rigid oxolane ring; enhanced lipophilicity from methyl groups
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl Imidazole 3-methoxybenzyl, 4-methanamine 253.73 1439902-60-9 Aromatic imidazole; potential CNS activity due to benzyl group
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine HCl Thiazole 4-chlorophenyl, 4-methanamine Not provided 2794737 (PubChem) Thiazole core; halogenated aryl for enhanced bioactivity
[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine HCl Thiazole 4-methoxyphenyl, 4-methanamine Not provided 858009-33-3 Electron-rich aryl group; potential solubility challenges
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine HCl Tetralin 4,4-dimethyl, 2-amine 194.66 670253-53-9 Polycyclic system; increased hydrophobicity

Key Observations:

  • Oxolane vs. Heterocyclic Cores : The oxolane ring in the target compound offers conformational rigidity but lacks the aromaticity of thiazole or imidazole derivatives, which may influence binding to biological targets .
  • Substituent Effects : Methyl groups on the oxolane enhance lipophilicity compared to methoxy or chloro substituents in aryl-containing analogues. This could affect membrane permeability and metabolic stability .

Biological Activity

(4,4-Dimethyloxolan-2-yl)methanamine hydrochloride is a compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in various fields, and relevant research findings.

The compound is characterized by a dimethyloxolane structure which contributes to its reactivity and interaction with biological systems. It can undergo various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological functions.

Chemical Reactions

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduced by sodium borohydride to yield different derivatives.
  • Substitution : The methanamine group can participate in nucleophilic substitutions with electrophiles.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator , influencing various biochemical pathways. Key mechanisms include:

  • Binding to active sites of enzymes.
  • Altering enzyme activity.
  • Modulating signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antiproliferative Effects : Studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it was observed to reduce the viability of MCF-7 breast cancer cells significantly.
  • Enzyme Interaction Studies : The compound has been utilized in studies examining enzyme-substrate interactions, revealing its potential role in metabolic pathways.
  • Therapeutic Potential : Investigations have suggested that it may serve as a precursor for drug development, particularly in creating compounds with anticancer properties.

Antiproliferative Activity

A study investigated the effects of this compound on MCF-7 cells using the MTT assay. The results indicated a significant reduction in cell viability at specific concentrations (see Table 1).

Concentration (µg/mL)Cell Viability (%)
0100
5080
10060
25030
50010

Table 1: Effect of this compound on MCF-7 cell viability.

Enzyme Interaction

In a separate investigation focusing on enzyme kinetics, this compound was found to inhibit specific metabolic enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.

Applications

The compound's unique properties make it suitable for various applications:

  • Pharmaceutical Research : As a potential drug candidate for cancer therapy.
  • Chemical Synthesis : Used as a building block for synthesizing more complex organic molecules.
  • Biological Studies : Employed in studying metabolic pathways and enzyme interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (4,4-dimethyloxolan-2-yl)methanamine hydrochloride?

  • Methodological Guidance :

  • Nucleophilic Substitution : React 4,4-dimethyloxolane-2-carbaldehyde with ammonium chloride in polar solvents (e.g., ethanol/water mixture) under reflux. Use sodium cyanoborohydride for reductive amination .
  • Salt Formation : Freebase the primary amine using NaOH, then treat with HCl gas in anhydrous ether to precipitate the hydrochloride salt. Monitor pH to ensure stoichiometric equivalence .
    • Key Considerations :
  • Purity intermediates via vacuum distillation or recrystallization (e.g., using ethanol/ether).
  • Confirm reaction completion via TLC (silica gel, ethyl acetate/hexane 3:7, ninhydrin staining) .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Workflow :

¹H/¹³C NMR : Dissolve in DMSO-d₆ and analyze at 400 MHz. Key signals include:

  • Oxolane protons: δ 3.8–4.2 (multiplet, oxolane ring).
  • Methanamine protons: δ 2.6–3.1 (triplet, –CH₂–NH₂).
  • Dimethyl groups: δ 1.2–1.4 (singlet) .

HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient). Expected [M+H]⁺: Exact mass 179.05 g/mol (calculate via high-resolution MS) .

  • Validation : Compare retention times and spectral data with reference standards (if available) .

Q. What solvents are optimal for dissolving this compound?

  • Solubility Profile :

SolventSolubility (mg/mL)Notes
Water>50Preferred for aqueous reactions
Methanol30–40Use anhydrous for sensitive reactions
DMSO20–30Ideal for biological assays
Ethyl Acetate<5Poor solubility; avoid for extractions
  • Experimental Tip : Pre-warm solvents to 40–50°C to enhance dissolution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in downstream derivatization?

  • Parameter Screening :

  • Temperature : Test 25°C vs. 60°C for alkylation reactions. Higher temperatures may accelerate kinetics but risk decomposition.
  • Catalysts : Screen Pd/C (hydrogenation) or NaBH₃CN (reductive amination) for efficiency .
  • Solvent Polarity : Compare DMF (high polarity) vs. THF (moderate) for SN2 reactions.
    • Data-Driven Example :
ConditionYield (%)Purity (%)
DMF, 60°C, 12h7895
THF, 25°C, 24h4588
Methanol, 40°C, 18h6592
  • Recommendation : Use DMF at 60°C with 5 mol% catalyst for maximal yield .

Q. What strategies mitigate degradation during long-term storage?

  • Stability Studies :

  • Thermal Stability : Store at –20°C in amber vials; monitor via HPLC every 3 months. Degradation products include oxolane ring-opened aldehydes .
  • Moisture Sensitivity : Use desiccants (silica gel) and inert atmospheres (N₂) to prevent hydrolysis .
    • Accelerated Testing : Expose to 40°C/75% RH for 4 weeks. Acceptable degradation threshold: <5% impurity .

Q. How can computational modeling predict reactivity or toxicity?

  • In Silico Tools :

  • Reactivity : Use Gaussian 16 with B3LYP/6-31G(d) to model nucleophilic attack sites on the oxolane ring .
  • Toxicity : Apply ADMET Predictor™ (Simulations Plus) to estimate LD₅₀ and hepatotoxicity risks .
    • Case Study : Predicted LD₅₀ (oral, rat): 450 mg/kg (moderate toxicity; requires PPE during handling) .

Q. What advanced analytical methods resolve structural ambiguities in derivatives?

  • Techniques :

  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (e.g., oxolane chair conformation) .
  • 2D NMR (COSY, HSQC) : Assign coupling between methanamine protons and oxolane carbons .
    • Example : HSQC confirmed C–H correlations between δ 2.8 (¹H) and δ 45.2 (¹³C) for the methanamine group .

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